molecular formula C18H27ClN4O2 B10976941 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide

Cat. No.: B10976941
M. Wt: 366.9 g/mol
InChI Key: DOZWXZRDXOWWPI-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and dimethyl group, a furan ring, and a diethylamino group

Preparation Methods

The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The chloro and dimethyl groups are introduced through electrophilic substitution reactions. The furan ring is then attached via a nucleophilic substitution reaction, followed by the introduction of the diethylamino group through an amination reaction. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include furanones, pyrazolines, and substituted pyrazoles.

Scientific Research Applications

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and dimethyl groups can enhance the compound’s binding affinity and selectivity. The diethylamino group can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

    3,5-Dimethyl-1H-pyrazole: Lacks the chloro and furan groups, making it less complex.

    4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the furan and diethylamino groups.

    N-(2-Diethylaminoethyl)-2-furamide: Lacks the pyrazole ring. Compared to these compounds, 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring with chloro and dimethyl substitutions, a furan ring, and a diethylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27ClN4O2

Molecular Weight

366.9 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-(diethylamino)propan-2-yl]furan-2-carboxamide

InChI

InChI=1S/C18H27ClN4O2/c1-6-22(7-2)10-12(3)20-18(24)16-9-8-15(25-16)11-23-14(5)17(19)13(4)21-23/h8-9,12H,6-7,10-11H2,1-5H3,(H,20,24)

InChI Key

DOZWXZRDXOWWPI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)NC(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C)Cl)C

Origin of Product

United States

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